molecular formula C7H6BrN3O B6208371 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine CAS No. 2731007-22-8

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine

Cat. No.: B6208371
CAS No.: 2731007-22-8
M. Wt: 228.05 g/mol
InChI Key: OARFORNAAXJGNX-UHFFFAOYSA-N
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Description

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a nitroso group attached to a pyrrolo[2,3-b]pyridine scaffold.

Preparation Methods

The synthesis of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactionsReaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and nitrosating agents such as sodium nitrite (NaNO2) in acidic media .

Chemical Reactions Analysis

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of the bromine and nitroso groups in this compound, which contribute to its distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine involves the nitrosation of 5-bromo-1H-pyrrolo[2,3-b]pyridine followed by oxidation of the resulting nitroso compound.", "Starting Materials": [ "5-bromo-1H-pyrrolo[2,3-b]pyridine", "nitrosating agent", "oxidizing agent" ], "Reaction": [ "5-bromo-1H-pyrrolo[2,3-b]pyridine is reacted with a nitrosating agent to form 5-bromo-1-nitroso-1H-pyrrolo[2,3-b]pyridine.", "The resulting nitroso compound is then oxidized using an oxidizing agent to form 5-bromo-1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine." ] }

CAS No.

2731007-22-8

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

5-bromo-1-nitroso-2,3-dihydropyrrolo[2,3-b]pyridine

InChI

InChI=1S/C7H6BrN3O/c8-6-3-5-1-2-11(10-12)7(5)9-4-6/h3-4H,1-2H2

InChI Key

OARFORNAAXJGNX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=C(C=N2)Br)N=O

Purity

95

Origin of Product

United States

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